瓦瑞尼克林甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, which plays a crucial role in the brain’s reward system by releasing dopamine . Methyl Varenicline retains similar pharmacological properties but with slight modifications to its chemical structure, potentially offering unique benefits in therapeutic applications.
科学研究应用
Methyl Varenicline has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: Researchers use it to investigate the mechanisms of nicotine addiction and withdrawal.
Medicine: It is explored for its potential in treating other conditions related to the central nervous system, such as depression and anxiety.
Industry: Its derivatives are studied for use in developing new pharmaceuticals and therapeutic agents
作用机制
Target of Action
Methyl Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .
Mode of Action
Methyl Varenicline competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .
Biochemical Pathways
Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4beta2* nicotinic acetylcholine receptors . The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex .
Pharmacokinetics
Methyl Varenicline exhibits linear pharmacokinetics when given as single (0.1–3 mg) or multiple-dose (1–3 mg/day) administration . Absorption is virtually complete after oral administration .
Result of Action
Methyl Varenicline significantly reduces LPS-induced COX-1, COX-2 and prostaglandin levels and ROS to an extent similar to that observed with anti-inflammatory agents . Furthermore, Methyl Varenicline significantly reduced LPS-induced cell migration through alpha7nAChR, while decreasing cell proliferation independently of nAChR .
Action Environment
The action of Methyl Varenicline can be influenced by environmental factors such as the presence of nicotine, as it competes with nicotine for binding sites . The efficacy of Methyl Varenicline can also be influenced by the individual’s metabolic rate and the presence of other substances in the body .
生化分析
Biochemical Properties
Methyl Varenicline is known to interact with nicotinic acetylcholine receptors, specifically as a partial agonist of the alpha4/beta2 subtype . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
In the context of cellular effects, Methyl Varenicline has been shown to have an impact on various types of cells and cellular processes. It influences cell function by modulating the activity of nicotinic acetylcholine receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl Varenicline involves its action as a partial agonist at certain nicotinic acetylcholine receptors . It competes with nicotine for binding sites, exerting mild agonistic activity that is much lower than nicotine . This action is thought to ease withdrawal symptoms in the context of smoking cessation .
Temporal Effects in Laboratory Settings
Studies have shown that treatment guess during a placebo-controlled laboratory study of varenicline can impact measures of craving, smoking reward, and smoking reinforcement .
Dosage Effects in Animal Models
In animal models, the effects of Methyl Varenicline can vary with different dosages
Metabolic Pathways
Methyl Varenicline undergoes minimal metabolism, with approximately 92% of the recovered drug-related entity in urine being unchanged . The metabolite profiles for circulation and urine were found to be similar for smokers and nonsmokers .
Transport and Distribution
It is known that most of the active compound is excreted by the kidneys .
准备方法
The synthesis of Methyl Varenicline involves several steps, starting from the nitration of a precursor compound to form an intermediate, followed by reduction and cyclization reactions . The process can be summarized as follows:
Nitration: The precursor compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Cyclization: The amine undergoes cyclization to form the core structure of Methyl Varenicline.
Industrial production methods aim to optimize these steps to ensure high yield and purity while minimizing safety risks and costs . For instance, the use of safer reagents and conditions, as well as the avoidance of column chromatography, are some of the improvements made in industrial processes .
化学反应分析
Methyl Varenicline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.
Common reagents used in these reactions include hydrogen gas for reductions, halogenating agents like chlorine or bromine for substitutions, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Methyl Varenicline is compared with other nicotinic receptor partial agonists such as:
Cytisine: Another partial agonist used for smoking cessation, but with a different receptor binding profile.
Bupropion: An antidepressant that also aids in smoking cessation but works through different mechanisms involving dopamine and norepinephrine reuptake inhibition.
Nicotine Replacement Therapies (NRTs): These provide nicotine directly to the body, unlike Methyl Varenicline, which modulates receptor activity without delivering nicotine
Methyl Varenicline’s uniqueness lies in its ability to provide therapeutic benefits for smoking cessation with potentially fewer side effects and lower addiction potential compared to full agonists like nicotine .
属性
CAS 编号 |
1333145-89-3 |
---|---|
分子式 |
C₁₄H₁₅N₃ |
分子量 |
225.29 |
同义词 |
2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。